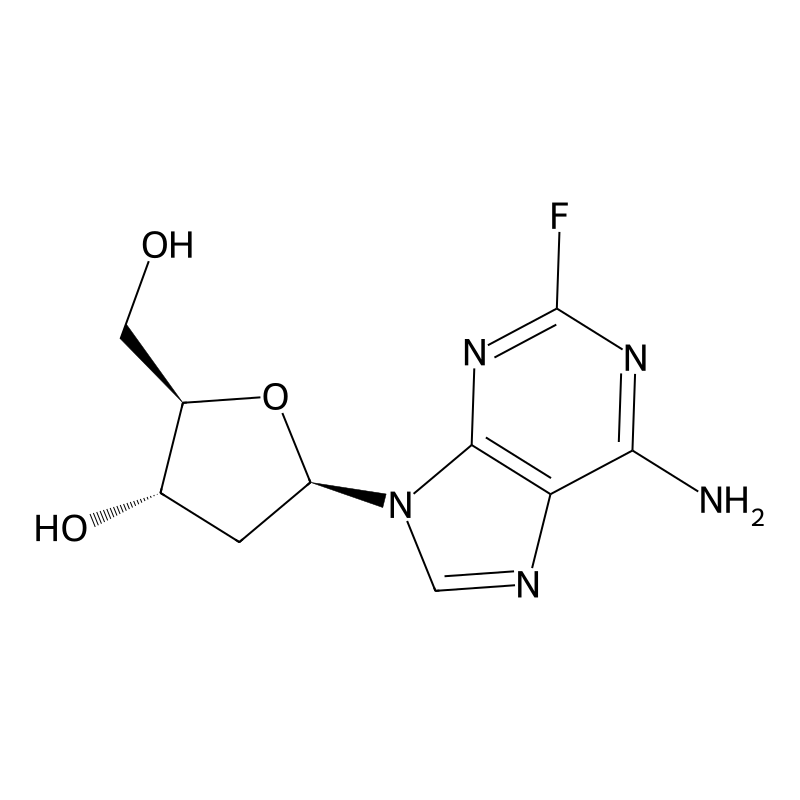

2'-Deoxy-2-fluoroadenosine

Content Navigation

Research assays fail when natural 2’-deoxyadenosine is rapidly deaminated by ADA. 2’-Deoxy-2-fluoroadenosine (F-dAdo) provides an ADA-resistant solution.

- 3,000× greater PNP cleavage efficiency vs. arabinose analogs for robust ADEPT prodrug activation.

- Stable 2-fluoro scaffold enables synthesis of high-value NRTIs (e.g., EFdA/Islatravir).

- Sub-µM synergy (0.6 µM) with ribonucleotide reductase inhibitors in leukemia screening panels.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

2'-Deoxy-2-fluoroadenosine (F-dAdo) is a highly specialized purine nucleoside analog characterized by a fluorine atom at the 2-position of the adenine ring and a 2'-deoxyribose sugar. In procurement and assay design, this compound is primarily valued for its profound resistance to enzymatic degradation by adenosine deaminase (ADA) and its exceptional efficiency as a substrate for specific nucleoside phosphorylases [1]. Unlike natural nucleosides that suffer from rapid physiological clearance, the electronegative 2-fluoro substitution ensures prolonged intracellular stability. Consequently, F-dAdo serves as a critical prodrug in targeted gene therapy models (such as ADEPT) and functions as an indispensable precursor for the synthesis of advanced, ADA-resistant antiviral and antineoplastic agents, including next-generation translocation inhibitors [2].

Research Fit

References

- [1] Parker WB, et al. Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase. Cancer Gene Ther. 2003 Jan;10(1):23-9.

- [2] Arai Y, et al. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Med Chem Lett. 2021 Mar 29;12(4):534-542.

Substituting 2'-Deoxy-2-fluoroadenosine with natural 2'-deoxyadenosine or closely related halogenated analogs like fludarabine (F-araA) critically compromises assay integrity and process outcomes. Natural 2'-deoxyadenosine is rapidly deaminated by ADA in serum and cell culture media, leading to irreproducible pharmacokinetic profiles and premature assay failure [1]. Conversely, while fludarabine shares the 2-fluoro modification, its arabinose sugar configuration drastically reduces its binding affinity and cleavage efficiency by key activating enzymes like E. coli purine nucleoside phosphorylase (PNP). For researchers designing suicide gene therapy models or synthesizing highly specific oligonucleotide probes, failing to procure the exact 2'-deoxyribose/2-fluoro combination results in suboptimal prodrug activation and necessitates significantly higher dosing to achieve baseline cytotoxicity [2].

Substitution Risk

References

- [1] Arai Y, et al. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Med Chem Lett. 2021 Mar 29;12(4):534-542.

- [2] Parker WB, et al. Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase. Cancer Gene Ther. 2003 Jan;10(1):23-9.

Enzymatic Cleavage Efficiency in PNP-Targeted Models

In suicide gene therapy models utilizing E. coli purine nucleoside phosphorylase (PNP) to generate toxic purine analogs locally, the choice of prodrug is critical for efficacy. Quantitative evaluations demonstrate that 2'-Deoxy-2-fluoroadenosine (F-dAdo) is 3,000 times more efficient as a substrate for E. coli PNP compared to the widely used arabinose analog, fludarabine (F-araA) [1]. This massive differential in phosphorolytic cleavage ensures rapid, localized generation of the highly toxic 2-fluoroadenine metabolite.

| Evidence Dimension | Substrate efficiency for E. coli PNP |

| Target Compound Data | F-dAdo (Highly efficient cleavage) |

| Comparator Or Baseline | Fludarabine / F-araA (Baseline efficiency) |

| Quantified Difference | 3,000-fold higher substrate efficiency for F-dAdo |

| Conditions | In vitro / In vivo D54 glioma models expressing E. coli PNP |

Procuring F-dAdo over fludarabine is essential for maximizing prodrug conversion rates in bacterial PNP-based gene therapy assays, allowing for lower dosing and reduced off-target toxicity.

Resistance to Adenosine Deaminase (ADA) Degradation

A major limitation of natural nucleosides in prolonged biological assays is their rapid degradation by adenosine deaminase (ADA). The introduction of the highly electronegative fluorine atom at the 2-position of the adenine ring in 2'-Deoxy-2-fluoroadenosine sterically and electronically impedes ADA binding. Consequently, F-dAdo exhibits profound resistance to ADA-mediated deamination compared to natural 2'-deoxyadenosine, which is rapidly converted to inactive inosine derivatives [1].

| Evidence Dimension | Susceptibility to ADA-mediated deamination |

| Target Compound Data | F-dAdo (Highly resistant / stable) |

| Comparator Or Baseline | 2'-Deoxyadenosine (Rapidly deaminated) |

| Quantified Difference | Significant extension of intracellular half-life due to enzymatic evasion |

| Conditions | Serum and cell culture media containing active adenosine deaminase |

Buyers must select F-dAdo to ensure compound stability and reproducible dosing in cell-based assays where endogenous ADA would otherwise degrade natural nucleoside controls.

Synergistic Cytotoxicity in Combination Screening

When screening for combination therapies targeting leukemia, F-dAdo demonstrates unique synergistic properties. In L1210 cell growth inhibition assays, the combination of F-dAdo with ribonucleotide reductase inhibitors (such as hydroxyurea) yields strong synergistic cytotoxicity, achieving significant growth inhibition at concentrations as low as 0.6 µM of F-dAdo [1]. In contrast, other combinations often yield merely additive effects.

| Evidence Dimension | Growth inhibition of L1210 leukemia cells |

| Target Compound Data | F-dAdo + Hydroxyurea (Strong synergy at 0.6 µM) |

| Comparator Or Baseline | Additive baseline of individual agents |

| Quantified Difference | Potent synergistic inhibition vs. standard additive effects |

| Conditions | In vitro L1210 cell culture assays |

Procuring F-dAdo is highly recommended for combination screening panels, as its specific mechanism of action reliably triggers synergistic inhibition of DNA synthesis pathways.

Precursor Suitability for Advanced Antiviral Scaffolds

In medicinal chemistry workflows, F-dAdo serves as a critical structural scaffold. Its 2-fluoro modification is deliberately retained when synthesizing next-generation NRTIs (like 4'-ethynyl-2-fluoro-2'-deoxyadenosine, EFdA). The presence of the 2-fluoro group on the F-dAdo backbone ensures that downstream derivatives maintain ADA resistance, contributing to an exceptional Selectivity Index (SI > 110,000) against multi-drug resistant viral strains [1].

| Evidence Dimension | Downstream antiviral Selectivity Index (SI) |

| Target Compound Data | F-dAdo-derived scaffolds (Maintains ADA resistance) |

| Comparator Or Baseline | Non-fluorinated deoxyadenosine scaffolds (ADA susceptible) |

| Quantified Difference | Enables synthesis of derivatives with SI > 110,000 |

| Conditions | Antiviral drug development and structural modification workflows |

For industrial synthesis of modified nucleosides, starting with the F-dAdo scaffold guarantees that the final active pharmaceutical ingredients retain critical metabolic stability.

Suicide Gene Therapy and ADEPT Models

Due to its 3,000-fold higher cleavage efficiency by E. coli PNP compared to arabinose analogs, F-dAdo is the premier prodrug choice for Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and suicide gene therapy assays. It ensures rapid, localized conversion to toxic 2-fluoroadenine in targeted tumor models [1].

Synthesis of Next-Generation Antiviral Libraries

F-dAdo is an essential starting material in medicinal chemistry for synthesizing highly potent, ADA-resistant nucleoside reverse transcriptase inhibitors (NRTIs). Its stable 2-fluoro scaffold is critical for developing derivatives like EFdA (Islatravir) that require extended intracellular half-lives [2].

Combination Chemotherapy Screening Panels

Because of its proven ability to synergize with ribonucleotide reductase inhibitors at sub-micromolar concentrations (e.g., 0.6 µM), F-dAdo is highly recommended for use in high-throughput oncology screening panels designed to identify synergistic drug combinations against leukemia cell lines [3].

Metabolically Stable Oligonucleotide Synthesis

In molecular biology workflows requiring modified DNA/RNA probes, F-dAdo can be incorporated into oligonucleotides to provide a purine base that resists enzymatic degradation by endogenous deaminases, ensuring probe integrity during prolonged in vivo or in vitro studies[2].

Application Fit Matrix

References

- [1] Parker WB, et al. Antitumor activity of 2-fluoro-2'-deoxyadenosine against tumors that express Escherichia coli purine nucleoside phosphorylase. Cancer Gene Ther. 2003 Jan;10(1):23-9.

- [2] Arai Y, et al. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Med Chem Lett. 2021 Mar 29;12(4):534-542.

- [3] Cory JG, et al. Synergistic inhibition of leukemia L1210 cell growth in vitro by combinations of 2-fluoroadenine nucleosides and hydroxyurea. Cancer Res. 1980.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

2'-deoxy-2-fluoroadenosine

Explore Compound Types